ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Indole derivatives, such as the one you mentioned, are prevalent in many natural products and synthetic pharmaceuticals . They play a significant role in cell biology and have various biologically vital properties . The indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, Ethyl 5-methylindole-2-carboxylate, a related compound, is a solid with a melting point of 160-164 °C .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Pharmacologically Active Compounds
Various derivatives of ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate have been synthesized and studied for their medicinal properties. For instance, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibited significant blood glucose-lowering activities in fasted rats, indicating its potential in diabetes treatment (Eistetter & Wolf, 1982).
Development of Anti-Inflammatory Therapeutics
Structural optimization of similar compounds led to novel benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, which showed potent inhibition of 5-lipoxygenase activity, an enzyme involved in inflammatory and allergic disorders. This suggests a potential use as anti-inflammatory therapeutics (Karg et al., 2009).
Chemical Studies and Applications
Photolysis and Chemical Transformations
The compound and its derivatives undergo various chemical transformations, including photolysis, which leads to the formation of enamines and subsequent creation of benzo and five-membered ring systems, as observed in the transformation of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate (Prager & Williams, 1996).
Optical Properties and Photoisomerization
Ethyl 4,5-dihydro-5-oxo-2-phenyl(1H)pyrrole-3-carboxylate and its derivatives show interesting absorption and fluorescence properties, undergoing E-Z photoisomerization. These properties are significant for understanding the photophysical behavior of these compounds and their potential applications in optical materials (Vyňuchal et al., 2008).
Catalysis and Annulation Reactions
The compound acts as a synthon in [4+2] annulation reactions catalyzed by organic phosphines, leading to the synthesis of highly functionalized tetrahydropyridines. This illustrates its utility in synthetic organic chemistry (Zhu et al., 2003).
Biological and Pharmaceutical Research
Antibacterial Activity
Derivatives such as ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate have been synthesized and shown to exhibit significant antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Mir & Mulwad, 2009).
Antimalarial Activities
Compounds like ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been evaluated for their in vitro activity against malaria-causing parasites, showcasing another aspect of their medicinal applications (Ningsanont et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-methyl-5-(2,3,4,5,6-pentachlorobenzoyl)oxy-1-phenylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl5NO4/c1-3-38-28(36)20-14(2)35(15-9-5-4-6-10-15)27-17-12-8-7-11-16(17)19(13-18(20)27)39-29(37)21-22(30)24(32)26(34)25(33)23(21)31/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMCHZEZVSWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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